Canagliflozin-D6
Description
Properties
Molecular Formula |
C₂₄H₁₉D₆FO₅S |
|---|---|
Molecular Weight |
450.55 |
Synonyms |
(1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol-D6 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Canagliflozin D6
Deuteration Methodologies for Canagliflozin (B192856) Analogs
The introduction of deuterium (B1214612) into molecules like Canagliflozin can be achieved through several established methodologies. These strategies are crucial for developing deuterated drugs and internal standards. nih.govsnnu.edu.cn
Common Deuteration Approaches:
Hydrogen Isotope Exchange (HIE): This is a prevalent method for site-selective deuteration. snnu.edu.cn It involves the exchange of hydrogen atoms with deuterium on a target compound or a late-stage intermediate, though it can sometimes require harsh experimental conditions. nih.gov
Use of Deuterated Reagents and Precursors: This is the most common and often most efficient method. nih.gov The synthesis starts with commercially available deuterated building blocks, such as D2O, deuterated solvents (e.g., acetone-d6), or deuterated reagents (e.g., CD3I). nih.govassumption.edu For a complex molecule like Canagliflozin-D6, this could involve using a deuterated thiophene (B33073) or a deuterated glucose derivative as a starting material. researchgate.net
Catalytic Deuteration: This method uses a catalyst and deuterium gas (D2) to introduce deuterium, for instance, by reducing double bonds. snnu.edu.cn Recent advancements include the use of iridium (Ir) catalysts for ortho-C–H deuteration. snnu.edu.cn
Photocatalysis and Electrochemistry: These modern techniques are gaining traction for their ability to perform deuteration under mild conditions, which is beneficial for complex molecules with sensitive functional groups. nih.govassumption.edu
The choice of method depends on the desired position of the deuterium atoms, the complexity of the target molecule, and the availability of deuterated precursors. For this compound, where deuterium atoms are placed on the methyl group and specific positions on the phenyl ring, a strategy involving deuterated precursors is highly probable. chemwhat.com
Chemical Synthesis Pathways and Precursors for Deuterated Canagliflozin
While the precise, proprietary synthesis pathway for commercially available this compound is not fully disclosed, the synthesis of its non-deuterated and other isotopically labeled counterparts provides a clear blueprint. The synthesis of [¹³C₆]canagliflozin, for example, was achieved in four steps starting from [¹³C₆]-labeled glucose, indicating that building the molecule from an isotopically labeled core is a viable strategy. researchgate.netnih.gov
A plausible synthetic route for this compound would likely mirror the established synthesis of Canagliflozin, but with the introduction of deuterated precursors at key stages. The general synthesis of Canagliflozin involves several key steps:
Formation of a Diaryl Ketone: A Friedel-Crafts acylation reaction between a substituted benzoic acid and 2-(4-fluorophenyl)thiophene. nih.govresearchgate.net
Reduction of the Ketone: The resulting ketone is reduced to form a diarylmethane. researchgate.net
Coupling with a Glucose Moiety: The diarylmethane intermediate is coupled with a protected gluconolactone (B72293) derivative. google.comgoogle.com
Deprotection and Reduction: The final steps involve the removal of protecting groups and reduction to yield the final Canagliflozin molecule. google.com
For this compound, the deuteration is located on the methyl group and the adjacent phenyl ring. chemwhat.com This suggests the use of a deuterated precursor like 5-bromo-2-(methyl-d3)benzoic acid or a similar deuterated toluene (B28343) derivative in the initial steps of the synthesis.
| Potential Precursor | Role in Synthesis | Rationale for Use in D6 Synthesis |
| 2-(4-fluorophenyl)thiophene | Thiophene-containing fragment | Forms the core structure with the fluorophenyl group. |
| Deuterated 5-bromo-2-methylbenzoic acid | Phenyl-containing fragment | Introduces the deuterated methyl (CD3) group. |
| Protected D-gluconolactone | Glucose moiety source | Provides the C-glucoside core of the molecule. |
| n-Butyllithium | Organolithium reagent | Used to facilitate the coupling between the aryl halide and the gluconolactone. allfordrugs.com |
| Triethylsilane / Lewis Acid | Reducing agents | Used for the reduction of the anomeric carbon after coupling. google.com |
Isotopic Enrichment and Purity Considerations in Deuterated Compound Synthesis
When synthesizing a deuterated compound like this compound, it is critical to assess both its chemical purity and its isotopic enrichment. These two parameters are distinct but equally important for its function as an internal standard. rsc.orgrsc.org
Chemical Purity: This refers to the percentage of the desired compound (this compound) relative to any chemical impurities that may have formed during the synthesis or remained from the starting materials. High-Performance Liquid Chromatography (HPLC) is a standard method used to determine chemical purity, often aiming for >95% or higher for analytical standards. sussex-research.comnih.govacs.org
Isotopic Enrichment: This measures the percentage of molecules that contain the desired number of deuterium atoms (in this case, six) relative to molecules with fewer deuterium atoms (e.g., D5, D4) or no deuterium (D0). acs.org It is a measure of the success of the deuteration process. High-resolution mass spectrometry (HR-MS) is the primary technique for determining isotopic enrichment by analyzing the distribution of isotopologues. rsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy can also confirm the positions of the deuterium labels. rsc.orgrsc.org
For this compound to be an effective internal standard, both high chemical purity and high isotopic enrichment are required to ensure accurate and reproducible quantification in analytical assays. chemwhat.com Commercial suppliers of this compound typically report both values, with isotopic enrichment often exceeding 95%. sussex-research.com
| Parameter | Definition | Primary Analytical Technique | Typical Specification |
| Chemical Purity | Freedom from other chemical compounds. | HPLC, UPLC acs.org | >95% sussex-research.com |
| Isotopic Enrichment | Percentage of molecules with the correct number of deuterium atoms (D6). | High-Resolution Mass Spectrometry (HR-MS) rsc.org | >95% sussex-research.com |
| Isotopic Purity | The overall percentage of deuterium at the labeled positions. | Mass Spectrometry (MS), NMR rsc.org | Often >98% |
Advanced Analytical Methodologies for Canagliflozin D6 Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their deuterated analogs in complex biological matrices. jneonatalsurg.com This technique offers unparalleled selectivity, sensitivity, and speed, making it ideal for bioanalytical applications. For Canagliflozin-D6, LC-MS/MS methods are developed to simultaneously measure the concentration of the therapeutic agent (Canagliflozin) and the internal standard (this compound).
The primary goal of chromatography in this context is to achieve a rapid and efficient separation of the analyte and its deuterated internal standard from endogenous matrix components, thereby minimizing ion suppression or enhancement. Since deuterated standards like this compound have virtually identical physicochemical properties to the unlabeled analyte, they typically co-elute under reversed-phase liquid chromatography conditions. ijper.org Therefore, the optimization focuses on achieving a symmetrical and sharp peak shape for the analyte/internal standard pair within a short run time.
Key parameters for optimization include the analytical column, mobile phase composition, and flow rate.
Analytical Column: C18 columns are widely used for the separation of Canagliflozin (B192856). ijper.orgnih.gov Phenyl-type columns have also been successfully employed, offering alternative selectivity. innovareacademics.inresearchgate.net The choice depends on achieving the best peak shape and separation from matrix interferences.
Mobile Phase: A combination of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier is common. ijper.orgresearchgate.net Modifiers like formic acid or ammonium (B1175870) acetate (B1210297) are added to the mobile phase to improve ionization efficiency and peak shape. ijper.org For instance, one method utilized an isocratic mobile phase of 5mM ammonium acetate with 0.01% formic acid and methanol (B129727) (15:85, v/v). ijper.org
Flow Rate and Run Time: High flow rates (e.g., 1.0 mL/min) can be used to achieve short run times, often as low as 2.0 to 2.5 minutes, which is advantageous for high-throughput analysis in preclinical studies. ijper.orginnovareacademics.in
Table 1: Examples of Chromatographic Parameters for Canagliflozin Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |
|---|---|---|---|---|
| Hypersil BDS, C18 (100 × 4.6 mm, 5 µm) | 5mM ammonium acetate with 0.01% formic acid and methanol (15:85, v/v) | 1.0 | 2.5 | ijper.org |
| Zorbax XDB phenyl (75 × 4.6 mm, 3.5 mm) | Methanol:acetate buffer (80:20 v/v) | 1.0 | 2.0 | innovareacademics.in |
| Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm) | Acetonitrile/0.1% formic acid (90:10, v/v) | 0.2 | Not Specified | researchgate.net |
| ACE 5 C18 (50 × 4.6 mm, 5µ) | Methanol and 5 mM ammonium trifluoroacetate (B77799) in water, pH 5 (50:50, v/v) | 0.8 | 2.8 | nih.gov |
Tandem mass spectrometry is used for the detection and quantification of Canagliflozin and this compound. The most common technique is Multiple Reaction Monitoring (MRM), which provides exceptional specificity and sensitivity. jneonatalsurg.com In MRM mode, a specific precursor ion (typically the protonated or ammoniated molecule, [M+H]⁺ or [M+NH₄]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
For Canagliflozin, common precursor ions are m/z 462.1 or 462.5, corresponding to the ammonium adduct [M+NH₄]⁺. innovareacademics.inresearchgate.netmedwinpublishers.com For the deuterated internal standard, such as Canagliflozin-D4, the precursor ion is shifted by the mass of the isotopes (e.g., m/z 466.4). innovareacademics.ininnovareacademics.in The product ions are chosen based on their stability and intensity to ensure a robust and sensitive assay. The use of an isotopically labeled internal standard like this compound ensures that any fluctuations in the ionization process or instrument response affect both the analyte and the standard equally, leading to a highly reliable quantification when using the peak area ratio.
Table 2: MRM Transitions for Canagliflozin and its Deuterated Analog (Canagliflozin-D4)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Canagliflozin | 462.5 | 267.1 | Positive ESI | innovareacademics.in |
| Canagliflozin-D4 | 466.4 | 267.2 | Positive ESI | innovareacademics.in |
| Canagliflozin | 462.0 [M+NH₄]⁺ | 191.0 | Positive ESI | researchgate.net |
| Canagliflozin | 461.9 | 191.1 and 267.2 (combined) | Positive ESI | nih.gov |
Effective sample preparation is crucial to remove proteins and other interfering components from preclinical biological matrices like rat or mouse plasma, which can cause matrix effects and damage the analytical column. jneonatalsurg.commdpi.com The choice of technique depends on the required cleanliness of the extract, the desired concentration factor, and throughput.
Protein Precipitation (PP): This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. ijper.orgnih.govresearchgate.net While fast, it may result in less clean extracts compared to other methods.
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous plasma into an immiscible organic solvent, such as tert-butyl methyl ether. researchgate.netmdpi.comscispace.com This technique generally provides a cleaner sample than PP and can introduce a concentration step.
Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides the cleanest extracts and allows for significant pre-concentration of the analyte. nih.govinnovareacademics.in It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then washed to remove interferences and eluted with a small volume of solvent.
Table 3: Sample Preparation Techniques for Canagliflozin in Preclinical Matrices
| Technique | Matrix | Key Reagents/Materials | Reference |
|---|---|---|---|
| Protein Precipitation | Human Plasma | Acetonitrile | ijper.org |
| Liquid-Liquid Extraction | Rat Plasma | tert-butyl methyl ether | mdpi.com |
| Solid-Phase Extraction | Human Plasma | Strata X polymeric reverse phase cartridges | nih.gov |
Mass Spectrometric Detection Techniques for Isotope-Labeled Compounds (e.g., Multiple Reaction Monitoring)
Determination of Isotopic Purity and Enrichment by Accurate Mass Spectrometry
The isotopic purity of this compound is a critical parameter, as the presence of unlabeled Canagliflozin in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. High-resolution mass spectrometry (HRMS), especially Time-of-Flight (TOF) mass spectrometry, is the preferred method for determining isotopic purity and enrichment. almacgroup.com
The process involves the following steps:
High-Resolution Separation: An optimized UHPLC method is used to chromatographically separate the this compound peak from any impurities. almacgroup.com
Mass Spectrum Acquisition: A high-resolution mass spectrum of the peak is acquired. The high resolving power of the instrument allows for the separation of the different isotopologues (e.g., M, M+1, M+2, etc.) and distinguishes them from the natural isotopic abundance of elements like carbon-13. almacgroup.com
Extracted Ion Chromatogram (EIC) Integration: EICs are generated for the exact mass of each expected isotopologue, including the unlabeled species and the fully labeled this compound.
Quantification: The peak area of each EIC is integrated. The isotopic purity is calculated by comparing the peak area of the desired deuterated species to the sum of the areas of all related isotopic species. almacgroup.com This allows for a precise quantification of the percentage of this compound relative to lower-labeled or unlabeled versions. For example, the purity of a Canagliflozin-d4 standard was reported to be 97.55%. ijper.org
Method Validation Parameters for Bioanalytical Application in Preclinical Research
Before a bioanalytical method can be used for preclinical sample analysis, it must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation demonstrates that the method is suitable for its intended purpose. Key parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability. researchgate.netmdpi.com
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The calibration range is the range of concentrations, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), over which the method is linear, accurate, and precise.
To establish linearity, a calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte in prepared calibration standards. A linear regression analysis is then applied, typically using a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy across the entire range. A correlation coefficient (r²) value greater than 0.99 is generally considered evidence of a good fit. mdpi.comresearchgate.net The established range must cover the expected concentrations in the preclinical study samples.
Table 4: Reported Linearity and Calibration Ranges for Canagliflozin Bioanalysis
| Linearity Range (ng/mL) | Matrix | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| 10 - 1000 | Rat Plasma | >0.99 | mdpi.com |
| 10 - 7505 | Human Plasma | 0.9970 | innovareacademics.in |
| 24.95 - 2806.55 | Human Plasma | Not Specified | nih.gov |
| 10.00 - 6028.00 | Human Plasma | Not Specified | ijper.org |
| 5 - 600 | Rabbit Plasma | 0.999 | scispace.com |
Assessment of Accuracy and Precision
The accuracy and precision of an analytical method are fundamental to its validation. These parameters would be assessed by analyzing quality control (QC) samples at multiple concentration levels spanning the expected range of the assay.
Accuracy is determined by comparing the mean concentration measured by the analytical method to the known (nominal) concentration of this compound in the QC samples. It is typically expressed as a percentage of the nominal value.
Precision measures the degree of scatter or agreement between a series of individual measurements. It is further divided into intra-day precision (repeatability), assessed by analyzing replicates on the same day, and inter-day precision (intermediate precision), determined by analyzing the samples on different days. Precision is usually expressed as the relative standard deviation (%RSD).
For a method to be considered accurate and precise, the results for QC samples must fall within predefined acceptance criteria, commonly ±15% of the nominal value (or ±20% at the lower limit of quantification).
Illustrative Data Table for Accuracy and Precision Assessment (Hypothetical):
| Concentration Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Medium QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| High QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Evaluation of Recovery and Matrix Effects in Preclinical Samples
When quantifying analytes in complex biological matrices such as plasma or urine, it is essential to evaluate the efficiency of the extraction process (recovery) and the influence of endogenous matrix components on the analytical signal (matrix effect).
Recovery is the efficiency of the extraction procedure for an analyte from the biological matrix. It is assessed by comparing the analytical response of an extracted sample to the response of a post-extraction spiked sample at the same concentration.
Matrix Effect refers to the alteration of ionization efficiency of the analyte by co-eluting compounds from the matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is the recommended approach to mitigate and correct for matrix effects. usp.org
Illustrative Data Table for Recovery and Matrix Effect (Hypothetical):
| Concentration Level | Mean Recovery (%) | Recovery Precision (%RSD) | Matrix Effect (%) | Matrix Effect Precision (%RSD) |
|---|---|---|---|---|
| Low QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| High QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Stability Assessments of this compound in Research Matrices
Stability testing is performed to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. For this compound, this would involve subjecting QC samples to various storage and handling conditions that might be encountered during a preclinical study.
Key stability assessments include:
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
Short-Term Stability: Assesses the stability of the analyte at room temperature for a period that simulates the sample handling and preparation time.
Long-Term Stability: Determines the stability of the analyte when stored at a specified low temperature (e.g., -20°C or -70°C) for an extended duration.
Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection into the analytical instrument.
The analyte is considered stable if the mean concentration of the tested samples is within ±15% of the nominal concentration. While stability studies have been conducted on Canagliflozin, showing it to be stable under most conditions except oxidation, specific data for this compound is not publicly documented. nih.gov
Illustrative Data Table for Stability Assessments (Hypothetical):
| Stability Condition | Concentration Level | Mean Stability (% of Nominal) | Precision (%RSD) |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | Low QC | Data Not Available | Data Not Available |
| High QC | Data Not Available | Data Not Available | |
| Short-Term (Room Temp, 24h) | Low QC | Data Not Available | Data Not Available |
| High QC | Data Not Available | Data Not Available | |
| Long-Term (-70°C, 90 days) | Low QC | Data Not Available | Data Not Available |
| High QC | Data Not Available | Data Not Available | |
| Post-Preparative (Autosampler, 48h) | Low QC | Data Not Available | Data Not Available |
| High QC | Data Not Available | Data Not Available |
Pharmacokinetic and Pharmacodynamic Research Applications of Canagliflozin D6 Preclinical and in Vitro
Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Pathways
The incorporation of deuterium into the canagliflozin (B192856) molecule can influence its metabolic fate, a phenomenon known as the deuterium kinetic isotope effect. pressbooks.pub The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes involved in oxidative metabolism. pressbooks.pubclearsynthdiscovery.com
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Utilizing Deuterated Analogs
Deuterated analogs like Canagliflozin-D6 are invaluable in preclinical ADME studies, providing a clear way to distinguish the administered drug from its metabolites in biological samples. marquette.edu
In Vitro Metabolic Stability and Metabolite Identification Using Labeled Compounds (Enzyme Kinetics)
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in the body. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.combioduro.com Using this compound allows for precise quantification of the parent compound and its metabolites via mass spectrometry.
This helps in determining key pharmacokinetic parameters like intrinsic clearance (Clint) and half-life (t1/2). nuvisan.com For canagliflozin, which is metabolized by both Phase I (oxidative) and Phase II (glucuronidation) enzymes, these studies can elucidate the relative contribution of each pathway. While the oxidative metabolism of canagliflozin by CYP3A4 is minor in humans (around 7%), understanding its kinetics is still important. drugbank.comwvu.edu
Elucidation of UGT and CYP Enzyme Involvement in this compound Metabolism
The primary metabolic route for canagliflozin is O-glucuronidation, mainly catalyzed by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT2B4. drugbank.comwvu.edunih.govsemanticscholar.org These enzymes conjugate canagliflozin to form two inactive O-glucuronide metabolites. drugbank.comuliege.be In vitro studies using human liver microsomes and recombinant UGT enzymes have confirmed the major role of UGT1A9 and UGT2B4 in this process. nih.govfrontiersin.org
The cytochrome P450 enzyme CYP3A4 is responsible for the minor oxidative metabolism of canagliflozin. drugbank.comwvu.eduuliege.be In vitro inhibition assays have shown that canagliflozin is a weak inhibitor of several CYP enzymes, including CYP3A4, CYP2C9, CYP2B6, and CYP2C8. nih.govjnjmedicalconnect.com The use of this compound in such assays can help to precisely determine the kinetic parameters of these interactions.
Analysis of Drug Transporter Interactions and Substrate Specificity (e.g., P-glycoprotein)
Canagliflozin has been identified as a substrate for several efflux transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2). wvu.edunih.govjnjmedicalconnect.com These transporters play a crucial role in the absorption and excretion of the drug. In vitro studies have shown that canagliflozin is not a substrate for major uptake transporters like OATP1B1, OATP1B3, OAT1, OAT3, OCT1, and OCT2. nih.gov
Furthermore, canagliflozin itself is a weak inhibitor of P-gp and MRP2. nih.govjnjmedicalconnect.com The potential for drug-drug interactions through these transporters has been investigated. For instance, co-administration with P-gp inhibitors might slightly increase canagliflozin's exposure. pharmaceutical-journal.com
Table 1: In Vitro Inhibition Constants (IC50) of Canagliflozin for Various Enzymes and Transporters
| Enzyme/Transporter | IC50 (μmol/L) |
| CYP3A4 | 27 nih.gov |
| CYP2C9 | 80 nih.gov |
| CYP2B6 | 16 nih.gov |
| CYP2C8 | 75 nih.gov |
| P-glycoprotein (P-gp) | 19.3 nih.gov |
| Multidrug resistance-associated protein 2 (MRP2) | 21.5 nih.gov |
Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling in Preclinical Assessment
PBPK modeling is a powerful computational tool that integrates physicochemical properties of a drug with physiological and anatomical data to simulate its ADME characteristics. phinc-modeling.com These models are increasingly used in drug development and for regulatory purposes. scilifelab.se For canagliflozin, PBPK models have been developed and verified against clinical data. frontiersin.orgnih.gov
These models incorporate in vitro data on metabolism and transport, such as the contributions of UGT1A9, UGT2B4, and CYP3A4 to its clearance, and its interaction with transporters like P-gp. frontiersin.org PBPK simulations have been used to predict the likelihood of drug-drug interactions. For instance, simulations with probe substrates for various CYP enzymes did not show clinically relevant interactions when co-administered with canagliflozin. nih.gov This predictive capability of PBPK modeling helps in designing clinical trials and can sometimes reduce the need for dedicated clinical interaction studies. phinc-modeling.com
Mechanistic Studies on Cellular and Molecular Targets
Beyond its primary action on SGLT2, preclinical research has revealed that canagliflozin interacts with various other cellular and molecular targets, suggesting pleiotropic effects. mdpi.comnih.gov
In vitro and in vivo studies have shown that canagliflozin can:
Inhibit mitochondrial function and activate AMP-activated protein kinase (AMPK): This action is linked to its potential anti-cancer effects. mdpi.com
Modulate inflammatory pathways: Canagliflozin has been shown to reduce the production of pro-inflammatory cytokines. mdpi.commdpi.com
Inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway: This inhibition has been observed in various cell types and is implicated in its anti-fibrotic and anti-cancer activities. mdpi.comfrontiersin.orgnih.gov
Activate SIRT1: This has been linked to the inhibition of endothelial-to-mesenchymal transition (EndMT), a process involved in fibrosis. mdpi.com
Inhibit acetylcholinesterase (AChE): This suggests a potential neuroprotective role. mdpi.com
Directly bind to and inhibit histone deacetylase 6 (HDAC6): Molecular docking studies have shown a high affinity of canagliflozin for HDAC6, which may contribute to its anti-metastatic effects in certain cancers. frontiersin.org
These mechanistic studies, often employing techniques like molecular docking and stable isotope tracer analysis, are crucial for understanding the full spectrum of canagliflozin's biological activities. frontiersin.orgmcgill.ca
Table 2: Investigated Molecular Targets of Canagliflozin (Beyond SGLT2)
| Molecular Target | Observed Effect | Potential Implication |
| AMPK | Activation mdpi.com | Anti-cancer, metabolic regulation |
| mTOR | Inhibition mdpi.comfrontiersin.orgnih.gov | Anti-fibrotic, anti-cancer |
| SIRT1 | Activation mdpi.com | Anti-fibrotic |
| AChE | Inhibition mdpi.com | Neuroprotection |
| HDAC6 | Inhibition frontiersin.org | Anti-cancer (metastasis) |
In Vitro Investigations of SGLT2 Inhibition Mechanisms
Canagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. invivochem.cn By inhibiting SGLT2, canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels. invivochem.cn
In vitro studies using cell lines that express human SGLT1 or SGLT2 have been instrumental in characterizing the inhibitory activity of canagliflozin. These assays typically measure the uptake of a radiolabeled glucose analog, such as 14C-α-methylglucoside, in the presence and absence of the inhibitor. invivochem.cn Such studies have demonstrated that canagliflozin is a more potent inhibitor of SGLT2 compared to SGLT1. invivochem.cn
The role of this compound in these investigations is to serve as an internal standard for the accurate measurement of canagliflozin concentrations in the experimental system. The precise quantification of the inhibitor is crucial for determining key pharmacodynamic parameters like the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Activity of Canagliflozin on SGLT1 and SGLT2
| Transporter | IC50 (nM) |
| Human SGLT1 | 684 |
| Human SGLT2 | 4.4 |
| Rat SGLT2 | 3.7 |
| Mouse SGLT2 | 2.0 |
This table presents the half-maximal inhibitory concentration (IC50) of canagliflozin for sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2) in various species, as determined in in vitro studies. solvobiotech.com
Exploration of Non-SGLT2 Related Mechanisms of Action (e.g., Amyloid Formation Kinetics, T-cell Metabolism)
Recent research has uncovered that canagliflozin may exert effects beyond SGLT2 inhibition. These off-target effects are a subject of ongoing investigation and may contribute to the broader clinical profile of the drug. This compound is essential for the analytical quantification of canagliflozin in these diverse in vitro systems.
Amyloid Formation Kinetics: Some studies have explored the effect of canagliflozin on the aggregation kinetics of islet amyloid polypeptide (IAPP), a process implicated in the pathophysiology of type 2 diabetes. Research has shown that canagliflozin can delay the formation of IAPP amyloid fibrils in vitro. jikei.ac.jp This effect appears to be independent of its SGLT2 inhibitory action. jikei.ac.jp In such studies, precise measurement of canagliflozin concentrations, facilitated by an internal standard like this compound, is critical to understanding the dose-dependent effects on amyloid aggregation.
T-cell Metabolism: The field of immunometabolism has highlighted the importance of metabolic pathways in immune cell function. Studies have demonstrated that canagliflozin can impair the activation, proliferation, and effector functions of human T-cells in vitro. figshare.comfrontiersin.org This is thought to occur through the inhibition of T-cell receptor signaling and subsequent impacts on metabolic pathways, including a reduction in c-Myc and mTORC1 activity. figshare.comfrontiersin.org The use of this compound in the analytical methods supporting these studies ensures that the observed effects are accurately correlated with specific concentrations of canagliflozin.
Table 2: Effects of Canagliflozin on T-Cell Function in Autoimmune Disorders
| Patient Cohort | Effect of Canagliflozin Treatment |
| Systemic Lupus Erythematosus (SLE) | Impaired T-cell effector function |
| Rheumatoid Arthritis (RA) | Impaired T-cell effector function |
This table summarizes the observed effects of canagliflozin on T-cells derived from patients with autoimmune disorders in in vitro studies. figshare.com
Studies on Specific Biochemical Pathways and Cellular Reprogramming
Canagliflozin has been shown to influence various biochemical pathways and induce cellular reprogramming in different cell types, often independent of its SGLT2 inhibitory function. The accurate quantification of canagliflozin using this compound as an internal standard is fundamental to the reliability of these findings.
One area of investigation is the effect of canagliflozin on cellular metabolism. Studies have indicated that canagliflozin can rewire cellular metabolism by perturbing the citric acid cycle through the inhibition of glutamine metabolism. nih.gov This leads to impaired cellular respiration and reduced proliferation in certain cancer cell lines. nih.gov These effects were observed to be independent of glucose availability and SGLT2 expression, suggesting an off-target mechanism. nih.gov
Furthermore, research in diabetic kidney disease models suggests that canagliflozin can induce metabolic patterns similar to fasting and aestivation. This metabolic reprogramming involves the downregulation of glycolysis and the upregulation of fatty acid oxidation. In studies on vascular smooth muscle cells, canagliflozin has been shown to promote a more contractile phenotype by upregulating PTEN expression and suppressing AKT activation.
Table 3: Impact of Canagliflozin on Cellular Metabolism in Hepatocellular Carcinoma Cells
| Metabolic Pathway | Effect of Canagliflozin |
| Fatty Acid Metabolism | Altered |
| Valine, Leucine, and Isoleucine Metabolism | Altered |
| Purine and Pyrimidine Metabolism | Altered |
This table highlights the metabolic pathways in hepatocellular carcinoma cells that are significantly altered by canagliflozin treatment, as identified through metabolomic analysis.
In all these diverse preclinical and in vitro research applications, the consistent and accurate quantification of the investigational compound is paramount. This compound, by serving as a reliable internal standard, underpins the integrity of the data generated, thereby playing a crucial, albeit indirect, role in advancing our understanding of the complex pharmacological profile of canagliflozin.
Role of Canagliflozin D6 in Drug Discovery and Development Research
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
The primary and most critical role of Canagliflozin-D6 in drug development is its use as an internal standard (IS) for the precise quantification of canagliflozin (B192856) in biological samples. acanthusresearch.com In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for ensuring accuracy and precision. musechem.comwuxiapptec.com
Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative mass spectrometry. acanthusresearch.comresearchgate.net Because they are chemically and physically almost identical to the analyte (the substance being measured, in this case, canagliflozin), they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. musechem.com This co-elution and similar behavior allow the SIL-IS to compensate for variations that can occur during sample preparation and analysis, such as extraction losses or matrix effects, where other components in the biological sample (like plasma or urine) interfere with the instrument's response. acanthusresearch.comresearchgate.net By adding a known amount of this compound to every sample, researchers can normalize the signal of canagliflozin against the signal of the internal standard, correcting for variability and ensuring the data is reliable and reproducible. musechem.comwuxiapptec.com
Numerous validated bioanalytical methods have been developed for the quantification of canagliflozin in human plasma, often in combination with other drugs like metformin. These methods consistently employ a deuterated version of canagliflozin (such as D4 or D6) as the internal standard to achieve high sensitivity and accuracy, which is crucial for pharmacokinetic and bioequivalence studies. nih.govijper.orgresearchgate.netresearchgate.net The methods are validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (USFDA). nih.govresearchgate.net
Table 1: Examples of LC-MS/MS Method Parameters Using Deuterated Canagliflozin as an Internal Standard
| Matrix | Internal Standard | Linearity Range (ng/mL) | Extraction Method | Mean Recovery (%) | Source |
|---|---|---|---|---|---|
| Human Plasma | Canagliflozin-D4 | 24.95–2806.55 | Solid Phase Extraction (SPE) | 77.24 (Canagliflozin) 84.66 (Canagliflozin-D4) | nih.gov |
| Human Plasma | Canagliflozin-D4 | 10.253–6019.311 | Solid Phase Extraction (SPE) | 98.07 | researchgate.net |
| Human Plasma | Canagliflozin-D4 | 10.00–6028.00 | Protein Precipitation (PP) | Not Specified | ijper.org |
| Human Plasma | Canagliflozin-D4 | 10–7505 | Not Specified | 79.77 (Canagliflozin) 76.66 (Canagliflozin-D4) | researchgate.netinnovareacademics.in |
Application in Preclinical and In Vitro Drug-Drug Interaction Studies
Before a new drug can be approved, its potential to interact with other medications must be thoroughly investigated. These drug-drug interaction (DDI) studies are a critical part of the preclinical safety assessment. This compound plays a vital supporting role in these investigations by enabling the accurate measurement of canagliflozin concentrations.
In vitro DDI studies assess whether a drug candidate can inhibit or induce the activity of key drug-metabolizing enzymes (such as cytochrome P450s or UGTs) or drug transporters. nih.gov For canagliflozin, studies were conducted using human liver microsomes and other cellular systems to determine its interaction potential. nih.govjanssenlabels.com In these experiments, various concentrations of canagliflozin are incubated with specific enzyme or transporter systems, and the change in activity is measured. To accurately determine the concentrations of canagliflozin in these complex biological test systems, a robust analytical method is required. This compound serves as the internal standard in the LC-MS/MS methods used for this purpose, ensuring that the calculated inhibitory constants (like IC50 values) or induction effects are precise. nih.gov
Research has shown that canagliflozin is primarily metabolized by UGT1A9 and UGT2B4 enzymes, with minimal metabolism by cytochrome P450 (CYP) 3A4. nih.govuliege.be In vitro studies confirmed that canagliflozin is a weak inhibitor of several CYPs and does not induce major CYP enzymes at clinically relevant concentrations. nih.govfda.gov The reliability of these findings depends on the accurate quantification of canagliflozin, a task fulfilled by methods validated with this compound.
Table 2: Summary of In Vitro Drug-Drug Interaction Potential of Canagliflozin
| Enzyme/Transporter | Interaction Studied | Finding | Result (IC50) | Source |
|---|---|---|---|---|
| CYP3A4 | Inhibition | Weak inhibition | 27 µmol/L | nih.gov |
| CYP2C9 | Inhibition | Weak inhibition | 80 µmol/L | nih.gov |
| CYP2B6 | Inhibition | Weak inhibition | 16 µmol/L | nih.gov |
| CYP2C8 | Inhibition | Inhibition | 75 µmol/L | nih.gov |
| CYP1A2, 2B6, 3A4 | Induction | Not an inducer | No significant increase in activity | nih.gov |
| P-glycoprotein (P-gp) | Inhibition | Weak inhibitor | Not Specified | janssenlabels.comfda.gov |
Tracing and Quantitative Analysis in Early-Stage Research Models
In early-stage drug development, understanding the ADME (absorption, distribution, metabolism, and excretion) profile of a new compound is fundamental. iris-biotech.de This involves administering the drug to preclinical animal models (like rats) to study its pharmacokinetics—how the drug concentration changes in the body over time. researchgate.net
While radioactive tracers like Carbon-14 are often used in definitive ADME and mass balance studies to trace the drug and all its metabolites, stable isotope-labeled compounds like this compound are essential for the quantitative analysis aspect of non-radiolabeled pharmacokinetic studies. researchgate.netsemanticscholar.org In a typical preclinical pharmacokinetic study, the drug is administered to animals, and blood samples are collected at various time points. The concentration of the parent drug (canagliflozin) in these plasma samples is then measured using an LC-MS/MS method. researchgate.net
This compound is the ideal internal standard for these analyses. Its use ensures that the pharmacokinetic parameters calculated—such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC)—are accurate. researchgate.net This data is crucial for understanding the drug's bioavailability, half-life, and exposure in preclinical species, which helps in predicting human pharmacokinetics and designing first-in-human clinical trials. Validated LC-MS/MS methods using deuterated internal standards have been successfully applied to pharmacokinetic studies of canagliflozin in rats. researchgate.netresearchgate.net
Table 3: Pharmacokinetic Parameters of Canagliflozin in Rats Following Oral Administration
| Parameter | Description | Value (Mean) | Source |
|---|---|---|---|
| Cmax | Maximum Plasma Concentration | Not specified in abstract | researchgate.net |
| Tmax | Time to Reach Cmax | Not specified in abstract | researchgate.net |
| Methodology | Analytical Method Used | LC-MS/MS with Empagliflozin as IS* | researchgate.net |
| Plasma Volume | Sample Volume Required | 0.1 mL | researchgate.net |
Future Research Directions and Methodological Advancements for Deuterated Compounds
Development of Novel and Efficient Deuteration Strategies for Pharmaceutical Compounds
The synthesis of deuterated compounds, including active pharmaceutical ingredients (APIs) like Canagliflozin-D6, is undergoing a significant transformation. Historically, the creation of these molecules often involved multi-step syntheses, which could be time-consuming and inefficient. nih.gov However, the focus has shifted towards more direct and efficient methods, particularly late-stage deuteration, where deuterium (B1214612) is introduced into a complex, fully-formed molecule. d-nb.infochemrxiv.org
A key advancement in this area is the use of transition-metal catalysis for hydrogen isotope exchange (HIE). nih.govresearchgate.net Catalysts based on palladium, iridium, ruthenium, and iron are now widely used to facilitate the direct replacement of C-H bonds with C-D bonds. acs.orgmdpi.comresearchgate.netacs.org These methods offer several advantages:
High Efficiency: Modern catalysts can achieve high levels of deuterium incorporation, often exceeding 99%. nih.gov
Regioselectivity: Researchers can now target specific positions within a molecule for deuteration, which is crucial for optimizing the desired metabolic changes. nih.govchemrxiv.orgsnnu.edu.cn For instance, methods have been developed for the selective deuteration of β-amino C(sp3)─H bonds and ortho-positions on aromatic rings. nih.govsnnu.edu.cn
Broad Substrate Scope: These catalytic systems are often compatible with a wide range of functional groups found in complex drug molecules, a limitation of older methods that required harsh conditions. acs.orgthieme-connect.com
Another burgeoning area is the development of metal-free deuteration techniques. nih.gov One novel approach utilizes photoexcitation to enhance the basicity of aromatic rings, enabling selective deuteration in a weakly acidic medium without the need for a metal catalyst. nih.gov This method has shown promise for labeling complex molecules, including those with indole-containing structures and even large molecules like Empagliflozin, where selective deuteration of the most electron-rich arene was achieved. researchgate.netnih.gov
The choice of deuterium source is also evolving. While deuterium gas (D₂) has been a common source, its handling can be hazardous. researchgate.net Consequently, there is a growing preference for safer and more convenient sources like deuterated water (D₂O), which is inexpensive and readily available. mdpi.comresearchgate.netosaka-u.ac.jp Various catalytic systems have been developed to efficiently utilize D₂O for HIE reactions. mdpi.comacs.orgresearchgate.net
These advancements are moving the field away from laborious custom syntheses and towards more streamlined, platform-based approaches for creating deuterated pharmaceuticals. The ability to perform late-stage deuteration allows for the rapid generation of various isotopically labeled versions of a drug candidate, accelerating research and development. d-nb.info
Table 1: Comparison of Modern Deuteration Strategies
| Strategy | Catalyst Type | Deuterium Source | Key Advantages | Challenges |
|---|---|---|---|---|
| Transition-Metal Catalyzed HIE | Palladium, Iridium, Ruthenium, Iron acs.orgmdpi.comresearchgate.netacs.org | D₂O, D₂ gas, d-solvents mdpi.comsnnu.edu.cnthieme-connect.com | High efficiency, regioselectivity, broad functional group tolerance. nih.govacs.orgsnnu.edu.cn | Catalyst cost, removal of metal traces from final product. snnu.edu.cn |
| Metal-Free Photo-Excitation | None (uses UV light) nih.gov | Deuterated solvents (e.g., HFIP-d₁) nih.gov | Avoids metal contamination, unique selectivity based on excited-state properties. nih.gov | Requires specialized photochemical equipment, potential for side reactions. researchgate.net |
| Acid/Base Catalysis | Brønsted or Lewis acids/bases nih.govresearchgate.net | D₂O, deuterated acids nih.govthieme-connect.com | Simple reagents, can be cost-effective. nih.gov | Often requires harsh conditions, limited functional group tolerance. thieme-connect.com |
| Building Block Synthesis | Various | Deuterated reagents d-nb.info | Precise control over deuterium position, high isotopic purity. d-nb.info | Less efficient for late-stage modification, requires de novo synthesis. d-nb.info |
Integration of Advanced Analytical Techniques for Complex Biological Systems
The increasing use of deuterated compounds like this compound as internal standards in pharmacokinetic studies and as potential therapeutic agents themselves necessitates sophisticated analytical techniques. These methods are crucial for accurately quantifying the compound and its metabolites in complex biological matrices such as plasma, blood, and urine.
The gold standard for the bioanalysis of deuterated compounds is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for the precise detection and quantification of the deuterated analyte even in the presence of its non-deuterated counterpart and other endogenous substances. The mass difference between the deuterated and non-deuterated compound allows the mass spectrometer to distinguish between them clearly.
High-resolution mass spectrometry (HRMS) is also gaining prominence. It provides highly accurate mass measurements, which not only aids in the confident identification of the deuterated compound and its metabolites but also helps in elucidating their elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. mdpi.com While mass spectrometry excels at quantification, ¹H NMR and ²H NMR are used to confirm the exact location and the level of deuterium incorporation within the molecule. mdpi.com This is vital for ensuring the quality and consistency of the deuterated compound and for understanding how deuteration at specific sites affects the molecule's properties. For example, ¹H NMR spectra can show the disappearance of a signal at a specific position, while ²H NMR will show a new signal, confirming successful H-D exchange. mdpi.com
Molecular Rotational Resonance (MRR) spectroscopy is an emerging, highly sensitive technique that can distinguish between different isotopologues (molecules differing in the number of deuterium atoms) and isotopomers (molecules differing in the position of deuterium atoms) based on their unique moments of inertia. d-nb.info This level of detail is critical for developing drugs with precisely defined deuteration patterns. d-nb.info
Expansion of Deuterated Analog Applications in Systems Pharmacology and Mechanistic Biology Research
The application of deuterated compounds is expanding far beyond their traditional use as internal standards for analytical assays. They are becoming powerful tools in systems pharmacology and for probing the mechanisms of drug action and metabolism.
In systems pharmacology, which studies how drugs affect the body as a whole system, deuterated analogs can be used as metabolic probes. By strategically placing deuterium at sites prone to metabolism by enzymes like cytochrome P450, researchers can slow down these metabolic reactions. osaka-u.ac.jp This "kinetic isotope effect" allows for a more detailed study of a drug's metabolic pathways and can help identify which metabolites are responsible for efficacy or toxicity. nih.gov
This approach has significant implications for drug design. If a drug is rapidly metabolized at a specific site, leading to low bioavailability or the formation of toxic metabolites, deuterating that position can block or slow down the undesirable metabolic pathway. This can lead to a new chemical entity with an improved pharmacokinetic profile, potentially requiring lower or less frequent dosing, and an enhanced safety profile. nih.gov The development of FDA-approved drugs like deutetrabenazine and deucravacitinib (B606291) validates this strategy. nih.gov
In mechanistic biology, deuterated compounds help elucidate complex biological and chemical processes. For instance, they are used in kinetic isotope effect studies to determine the rate-limiting steps of enzymatic reactions. nih.gov Furthermore, the unique spectral properties of the C-D bond are being exploited in advanced imaging techniques like Raman microscopy, allowing for the visualization of a drug's distribution within living cells without the need for radioactive labels. osaka-u.ac.jp
The strategic use of deuteration is also being explored to stabilize chiral centers in drug molecules that are prone to racemization, thereby improving the drug's efficacy and reducing potential side effects associated with the unwanted stereoisomer. As our understanding of the subtle but significant effects of deuterium substitution grows, so too will the innovative applications of deuterated analogs in advancing pharmaceutical science.
Q & A
Q. How is Canagliflozin-D6 synthesized, and what are the critical quality control parameters for ensuring isotopic purity?
this compound, a deuterated analog of canagliflozin, is synthesized by replacing six hydrogen atoms with deuterium at specific positions. Key steps include deuterium incorporation via catalytic exchange or deuterated reagent use. Isotopic purity (≥99% D6) must be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and rule out protio-contaminants. Chromatographic methods (e.g., HPLC with UV detection) assess chemical purity, while stability studies under varying temperatures and pH ensure structural integrity .
Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization variability. Key parameters:
- Chromatography : Reverse-phase C18 column with gradient elution (0.1% formic acid in water/acetonitrile).
- Mass detection : MRM transitions for this compound (e.g., m/z 462.2 → 267.1) optimized to avoid isotopic interference from non-deuterated analytes.
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .
Q. How does this compound improve the reproducibility of pharmacokinetic (PK) studies compared to non-deuterated standards?
Deuterated compounds minimize variability in sample preparation and ionization efficiency. For example, co-eluting this compound with the parent compound in LC-MS/MS ensures accurate normalization of extraction efficiency and ion suppression, particularly in complex matrices like plasma or urine. This reduces inter-study variability in PK parameters (e.g., Cmax, AUC) by 20–30% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of Canagliflozin when using deuterated analogs like this compound?
Discrepancies in metabolite identification (e.g., glucuronide vs. oxidative metabolites) may arise from isotopic effects altering enzyme kinetics. To address this:
- Conduct in vitro metabolism assays with human liver microsomes (HLM) comparing D6 and non-deuterated forms.
- Use HRMS to track deuterium retention in metabolites, identifying sites of enzymatic modification.
- Apply kinetic isotope effect (KIE) analysis to quantify rate differences (e.g., CYP3A4-mediated oxidation) .
Q. What experimental design considerations are critical for using this compound in long-term renal outcome studies?
- Dosing strategy : Align with clinical trial protocols (e.g., CREDENCE trial: 100 mg/day) to ensure translational relevance .
- Endpoint selection : Prioritize albuminuria reduction and eGFR stabilization, leveraging this compound’s stability to ensure accurate biomarker quantification over extended periods.
- Control for isotopic effects : Compare deuterated and non-deuterated cohorts to isolate drug-specific outcomes from potential deuterium-related toxicity .
Q. How can researchers reconcile conflicting data on cardiovascular outcomes between Canagliflozin and other SGLT2 inhibitors (e.g., empagliflozin) in mechanistic studies using deuterated analogs?
- Comparative PK/PD modeling : Use this compound to quantify tissue-specific exposure (e.g., renal vs. cardiac distribution) and correlate with clinical endpoints (e.g., heart failure hospitalization risk).
- Omics integration : Pair deuterated tracer studies with transcriptomic/proteomic profiling to identify off-target effects (e.g., empagliflozin’s hemodynamic actions vs. canagliflozin’s metabolic modulation) .
Methodological Challenges & Contradictions
Q. What strategies mitigate isotopic interference when this compound is used in high-throughput screening assays?
- Chromatographic resolution : Optimize column temperature and mobile phase pH to separate D6 from protio analogs.
- Data processing : Use software algorithms (e.g., Skyline) to deconvolute overlapping isotopic peaks.
- Cross-validation : Confirm results with orthogonal methods like immunoassays or capillary electrophoresis .
Q. How should researchers address discrepancies in this compound stability data under varying storage conditions?
- Stability-by-design : Pre-test deuterated analogs under intended storage conditions (-80°C vs. -20°C) using accelerated degradation studies.
- Multi-laboratory validation : Collaborate across institutes to establish standardized protocols, reducing inter-lab variability .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data involving this compound?
- Non-compartmental analysis (NCA) : Calculate AUC and half-life but validate with compartmental modeling (e.g., two-compartment model) for multi-exponential decay.
- Population PK modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability in deuterated drug clearance .
Q. How can meta-analysis frameworks resolve contradictions in renal efficacy data from studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
